molecular formula C20H18FN5O3 B12152784 methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12152784
M. Wt: 395.4 g/mol
InChI Key: MGRPZPZVNJHNTE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a fluorinated benzoate ester linked to a pyridine and imidazo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzoate ester and introduce the pyridine and imidazo[4,5-c]pyridine moieties through a series of coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the aromatic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically be carried out in stirred tank reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of fluorinated benzoate ester and imidazo[4,5-c]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 5-fluoro-2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H18FN5O3/c1-29-19(27)14-10-13(21)2-3-15(14)25-20(28)26-9-6-16-17(24-11-23-16)18(26)12-4-7-22-8-5-12/h2-5,7-8,10-11,18H,6,9H2,1H3,(H,23,24)(H,25,28)

InChI Key

MGRPZPZVNJHNTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Origin of Product

United States

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